molecular formula C18H23NO B1219630 Orphenadrine CAS No. 83-98-7

Orphenadrine

Cat. No. B1219630
CAS RN: 83-98-7
M. Wt: 269.4 g/mol
InChI Key: QVYRGXJJSLMXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Orphenadrine involves complex chemical processes. While specific synthesis pathways for Orphenadrine in the provided research are not detailed, compounds like Orphenadrine often undergo synthesis through multi-step chemical reactions that may involve the formation of intermediate compounds, ring closures, and functional group transformations.

Molecular Structure Analysis

Orphenadrine's molecular structure is characterized by its aromatic and heterocyclic components, contributing to its pharmacological properties. The presence of nitrogen atoms within its structure classifies it as an amine, playing a crucial role in its biological interactions.

Chemical Reactions and Properties

Orphenadrine's chemical properties, such as its ability to undergo biotransformation in the liver through processes like N-demethylation and hydroxylation, highlight its dynamic interactions within biological systems. These transformations are crucial for its metabolic pathway and elimination from the body.

Physical Properties Analysis

The physical properties of Orphenadrine, including its solubility, melting point, and molecular weight, are fundamental for understanding its pharmacokinetics and pharmaceutical formulation. These characteristics influence its absorption, distribution, and excretion profiles.

Chemical Properties Analysis

Orphenadrine exhibits various chemical behaviors, including interactions with receptors and inhibition of enzymes. Its anticholinergic effects are mediated through muscarinic receptor blockade, and it also shows affinity for NMDA receptors, contributing to its analgesic properties.

  • (Murray et al., 2003) discusses Orphenadrine's induction of cytochrome P450 enzymes, highlighting its interaction with liver metabolism.
  • (Morita et al., 2013) explores the liver tumor-promoting effect of Orphenadrine in rats, providing insight into its potential mechanistic actions including CAR activation and oxidative stress.
  • (Scholz et al., 2007) examines Orphenadrine's inhibition of HERG channels, relevant for understanding its cardiac effects.
  • (Desaphy et al., 2009) investigates Orphenadrine's blockade of voltage-gated sodium channels, which is significant for its analgesic effects.

Scientific Research Applications

Analgesic Effects

  • Voltage-Gated Sodium Channels Blockade : Orphenadrine's analgesic effects involve the blockade of voltage-gated sodium channels. It inhibits sodium channels in HEK293 cells expressing different subtypes of human sodium channels and in primary cultures of rat DRG sensory neurons. This blockade is concentration-, voltage-, and frequency-dependent, suggesting a role for sodium channel blockade in orphenadrine's clinical efficacy as an analgesic compound (Desaphy et al., 2009).

Neuroprotective Effects

  • Protection Against Glutamate Neurotoxicity : Orphenadrine shows neuroprotective effects against excitotoxicity, both in vitro and in vivo. It prevents mitochondrial and cytoplasmic membrane potential decrease evoked by NMDA in rat dissociated cerebellar granule cells and protects cerebellar granule cell cultures from glutamate-induced neurotoxicity. This indicates orphenadrine's potential in mitigating neurotoxicity mediated by glutamate ionotropic receptors (Sureda et al., 1999).

Interaction with NMDA Receptors

  • Uncompetitive NMDA Receptor Antagonist : Orphenadrine acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, blocking open NMDA receptor channels with fast kinetics and in a voltage-dependent manner. This suggests its utility in conditions involving overactivation of NMDA receptors (Kornhuber et al., 2005).

Pharmacokinetics and Drug Metabolism

  • Influence on Cytochromes P450 : Orphenadrine is a selective inducer of the phenobarbitone-inducible CYP2B in rat liver, indicating its potential influence on pharmacokinetic interactions involving cytochrome P450 enzymes. This induction appears to be mediated pretranslationally by CAR activation of CYP2B gene transcription (Murray et al., 2003).

Anticonvulsant Properties

  • Effect on Antiepileptics : Orphenadrine has shown to enhance the anticonvulsant activity of certain antiepileptic drugs, like valproate, in maximal electroshock-induced convulsions in mice. This enhancement occurs without affecting the free plasma levels of valproate, suggesting a potential role in epilepsy management (Czuczwar et al., 2009).

Other Applications

  • Antinociceptive Effects in Mice : Orphenadrine citrate has been found to have antinociceptive effects in various pain tests in mice, indicating its potential in reducing, enhancing, or leaving unaffected different types of nociceptive transmission (Hunskaar et al., 1985).
  • Potential in Depression Treatment : A preliminary study indicated that orphenadrine might have a beneficial effect in the treatment of depression, as some patients showed improved behavior and decreased anxiety (Robitscher & Pulver, 1958).

Safety And Hazards

Orphenadrine may cause serious side effects such as light-headedness, painful or difficult urination, confusion, anxiety, agitation, tremors, hallucinations, or pounding heartbeats . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation . You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis .

properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRGXJJSLMXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

341-69-5 (hydrochloride), 4682-36-4 (citrate)
Record name Orphenadrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023396
Record name Orphenadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

195 °C @ 12 ATM
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect., ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS., ...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/, NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Orphenadrine

Color/Form

LIQUID

CAS RN

83-98-7
Record name (±)-Orphenadrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orphenadrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orphenadrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORPHENADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C
Record name Orphenadrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORPHENADRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orphenadrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orphenadrine
Reactant of Route 2
Reactant of Route 2
Orphenadrine
Reactant of Route 3
Reactant of Route 3
Orphenadrine
Reactant of Route 4
Reactant of Route 4
Orphenadrine
Reactant of Route 5
Reactant of Route 5
Orphenadrine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Orphenadrine

Citations

For This Compound
9,560
Citations
JR Bassett, M Story, KD Cairncross - European Journal of Pharmacology, 1968 - Elsevier
… by orphenadrine. The are matic compounds whose actions were potentiated by orphenadrine all had … Orphenadrine appears to inhibit this pmferential uptake mechanism. The failure of …
Number of citations: 4 www.sciencedirect.com
S Hunskaar, D Donnell - Journal of international medical …, 1991 - journals.sagepub.com
… Data on the efficacy of orphenadrine alone and in … that the antinociceptive effect of orphenadrine has been clearly … some support for the view that orphenadrine on its own acts as a …
Number of citations: 44 journals.sagepub.com
JF Desaphy, A Dipalma, M De Bellis, T Costanza… - PAIN®, 2009 - Elsevier
… The results indicate that orphenadrine inhibits sodium channels in a concentration-, voltage… show that orphenadrine binds to the same receptor as the local anesthetics. Orphenadrine …
Number of citations: 50 www.sciencedirect.com
J Kornhuber, CG Parsons, S Hartmann, W Retz… - Journal of Neural …, 1995 - Springer
… to assess whether orphenadrine is an NMDA … orphenadrine similar to those of amantadine and memantine (Kornhuber et al., 1994). It should be noted that the potency of orphenadrine …
Number of citations: 64 link.springer.com
GF Reidy, I Mehta, M Murray - Molecular Pharmacology, 1989 - ASPET
The anti-parkinsonian agent orphenadrine has been shown to form an in vitro metabolic intermediate (MI) complex in hepatic microsomes isolated from phenobarbital (PB)-treated rats. …
Number of citations: 77 molpharm.aspetjournals.org
BW Friedman, D Cisewski, E Irizarry, M Davitt… - Annals of emergency …, 2018 - Elsevier
Study objective In US emergency departments (EDs), patients with low back pain are often treated with nonsteroidal anti-inflammatory drugs and muscle relaxants. We compare …
Number of citations: 63 www.sciencedirect.com
JW Birkeland Jr, DK Clawson - Clinical Pharmacology & …, 1968 - Wiley Online Library
… N-2 was superior to both orphenadrine and the placebo at … orphenadrine and placebo at the 90 per cent level. Skewing in the latter readings was due to a decreasing n for orphenadrine …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
RR Cunha, MMAC Ribeiro, RAA Muñoz… - Journal of separation …, 2017 - Wiley Online Library
Paracetamol is an active ingredient commonly found in pharmaceutical formulations in combination with one of the following compounds: codeine, orphenadrine, promethazine, …
JJM Labout, CT Thijssen, GGJ Keijser… - European journal of …, 1982 - Springer
… Plasma concentrations of orphenadrine were measured by a specific gaschromatographic … orphenadrine hydrochloride 100rag. The single dose pharmacokinetic profile of orphenadrine …
Number of citations: 54 link.springer.com
S Loga, S Curry, M Lader - British Journal of Clinical …, 1975 - Wiley Online Library
… , orphenadrine acts more by virtue of its anticholinergic effects. 6 It was concluded that phenobarbitone and orphenadrine … The need for the addition of orphenadrine should be assessed …
Number of citations: 119 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.